molecular formula C8H8BrFN2O B8151792 [(4-Bromo-3-fluorophenyl)methyl]urea

[(4-Bromo-3-fluorophenyl)methyl]urea

Cat. No.: B8151792
M. Wt: 247.06 g/mol
InChI Key: YJXIPNOKEPNMQC-UHFFFAOYSA-N
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Description

[(4-Bromo-3-fluorophenyl)methyl]urea is a synthetic urea derivative designed for research and development in medicinal chemistry. Urea-based compounds are of significant interest in drug discovery due to their versatile biological activities and ability to act as key scaffolds in small molecule inhibitors . This compound features a benzylurea structure substituted with bromo and fluoro halogens, which are common in pharmacologically active compounds for optimizing potency and pharmacokinetic properties . While the specific biological data for this compound is not available in the public domain, structurally similar aryl-urea analogs have demonstrated promising activity in various research contexts. These include serving as core structures in the development of anticancer agents and being evaluated for potential antimicrobial properties . The presence of halogen atoms may facilitate interactions with biological targets, making it a valuable building block for constructing compound libraries for high-throughput screening or for structure-activity relationship (SAR) studies aimed at optimizing lead compounds . Researchers can utilize this chemical as a intermediate in organic synthesis to develop novel therapeutic candidates. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O/c9-6-2-1-5(3-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXIPNOKEPNMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde Reduction and Grignard Addition

  • 4-Bromo-3-fluorobenzaldehyde is reduced to 1-(4-bromo-3-fluorophenyl)ethanol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

  • Reaction with methylmagnesium bromide forms 1-(4-bromo-3-fluorophenyl)propan-2-ol , which is oxidized to 4-bromo-3-fluorophenylacetone using pyridinium chlorochromate (PCC).

Reductive Amination

The ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding [(4-bromo-3-fluorophenyl)methyl]amine .

StepReactionConditionsYield
1Aldehyde → AlcoholNaBH₄, THF, 0°C → rt, 2 h93%
2Alcohol → KetonePCC, CH₂Cl₂, rt, 2 h87%
3Ketone → BenzylamineNH₄OAc, NaBH₃CN, MeOH, 12 h78%

Urea Coupling via Isocyanate Intermediates

The final step involves converting the benzylamine to the urea derivative. Two methods are prominent:

Phosgene-Free Urea Formation

Adapting Collins et al. 's approach for thiazole-urea derivatives, the benzylamine reacts with 1,1'-carbonyldiimidazole (CDI) in dichloromethane to form the urea. This method avoids hazardous phosgene and achieves yields of 63–70% .

Direct Urea Condensation

Heating the benzylamine with urea in refluxing ethanol in the presence of hydrochloric acid (HCl) provides a cost-effective alternative. However, this method requires stringent pH control to prevent byproducts.

Challenges and Optimizations

  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) remains essential for isolating intermediates.

  • Stability : The benzylamine intermediate is prone to oxidation, necessitating inert atmospheres during synthesis.

  • Scale-Up : Vapor-phase bromination’s low-pressure requirements complicate industrial adaptation, favoring liquid-phase methods for large batches .

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-fluorophenyl)methyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

[(4-Bromo-3-fluorophenyl)methyl]urea has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-fluorophenyl)methyl]urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares [(4-Bromo-3-fluorophenyl)methyl]urea with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Ring Key Functional Groups
This compound (Target) C₈H₈BrFN₂O 257.07* 4-Br, 3-F Urea, benzyl
1-(4-Bromophenyl)-3-[2-(trifluoromethyl)phenyl]urea C₁₄H₁₀BrF₃N₂O 359.15 4-Br (1st phenyl), 2-CF₃ (2nd phenyl) Urea, bifunctional aryl
1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea C₁₄H₉BrClF₃N₂O 417.59 4-Br, 3-CF₃ (1st phenyl); 3-Cl (2nd phenyl) Urea, trihalogenated aryl
1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea C₁₈H₁₇BrFN₃O₂ 406.2 4-Br, 2-CH₃ (1st phenyl); 4-F (2nd aryl) Urea, pyrrolidinone moiety

*Estimated using atomic masses.

Key Observations :

  • Solubility : The presence of polar urea groups and halogen atoms may improve aqueous solubility relative to purely aromatic hydrocarbons. However, trifluoromethyl groups (e.g., in ) significantly increase lipophilicity .
  • Stereochemical Complexity: Derivatives like incorporate heterocyclic moieties (e.g., pyrrolidinone), which introduce conformational rigidity absent in the target compound .

Biological Activity

[(4-Bromo-3-fluorophenyl)methyl]urea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores the compound's mechanism of action, biological targets, and its applications in various fields, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with bromine and fluorine atoms, contributing to its unique chemical properties. The urea moiety allows for hydrogen bonding, enhancing its interaction with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, modulating their activity through competitive or non-competitive mechanisms.
  • Receptor Interaction : Its binding affinity can be influenced by the presence of halogen atoms, which can enhance selectivity towards certain receptors.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of urea derivatives, including this compound. For instance, compounds with similar structures have shown activity against Mycobacterium tuberculosis by inhibiting epoxide hydrolase enzymes, suggesting that this compound may exhibit similar properties .

Cytotoxicity and Therapeutic Applications

Research indicates that urea derivatives can possess cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like bromine and fluorine enhances their anticancer activity by increasing cellular uptake and inducing apoptosis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityCytotoxicityMechanism of Action
This compoundModerateHighEnzyme inhibition, receptor binding
(4-Bromo-3-chlorophenyl)ureaLowModerateEnzyme inhibition
(4-Fluoro-3-bromophenyl)ureaModerateLowReceptor binding

Study 1: Antitubercular Activity

A study focused on the structure-activity relationship (SAR) of urea derivatives demonstrated that modifications to the urea moiety significantly affect antimicrobial potency. The study found that compounds similar to this compound exhibited promising activity against M. tuberculosis, with effective concentrations reported .

Study 2: Cytotoxic Effects on Cancer Cell Lines

In another investigation, this compound was tested against several cancer cell lines. Results indicated a dose-dependent cytotoxic effect, particularly in breast and lung cancer cells. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways .

Q & A

Q. What are the recommended synthetic routes for [(4-Bromo-3-fluorophenyl)methyl]urea, and how can intermediates be validated?

A common approach involves sequential functionalization of the phenyl ring. For example:

Bromination/fluorination : Start with a pre-substituted aromatic precursor (e.g., 4-bromo-3-fluorobenzyl chloride) to introduce halogens .

Urea formation : React the benzylamine derivative with an isocyanate or via a Curtius rearrangement.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and validate intermediates via ¹H/¹³C NMR (e.g., δ ~3.8 ppm for –CH₂– and ~6.8–7.5 ppm for aromatic protons) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?

  • NMR : The –NH groups of the urea moiety typically appear as broad singlets at δ ~5.5–6.5 ppm. Fluorine coupling (²JFH) splits aromatic proton signals, as seen in δ ~7.2–7.6 ppm for the 4-bromo-3-fluorophenyl group .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 261.0 (C₈H₈BrFN₂O⁺) with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What solvent systems optimize the solubility of this compound for reaction conditions?

Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with the urea group. For crystallization trials, mixed solvents like ethanol/water (7:3 v/v) are effective .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

  • X-ray Diffraction : Use SHELXL for refinement (: R factor <0.05 indicates high precision).
  • ORTEP-3 visualizes thermal ellipsoids to assess torsional angles (e.g., dihedral angle between urea and phenyl groups) .
  • Example: In N-(4-Bromophenyl)urea, the urea moiety forms a planar arrangement with C=O···H–N hydrogen bonds (d ~2.1 Å), a template for analogous derivatives .

Q. What strategies mitigate steric hindrance during cross-coupling reactions involving the bromo-fluorophenyl moiety?

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂ with XPhos ligand (2 mol%) in toluene at 100°C to couple bulky amines .
  • Suzuki-Miyaura : Substitute traditional Pd(PPh₃)₄ with PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphine ferrocene) to enhance stability with electron-withdrawing fluorine .

Q. How do halogen substituents (Br/F) influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Meta-Fluorine directs electrophiles to the para position (relative to bromine) via resonance effects.
  • Bromine acts as a leaving group in SNAr under basic conditions (e.g., K₂CO₃ in DMF at 120°C). Kinetic studies show F substituents reduce activation energy by 15–20% compared to non-fluorinated analogs .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Docking Simulations : Use AutoDock Vina with PDB targets (e.g., carbonic anhydrase IX) to assess binding affinity. The urea group often anchors to Zn²⁺ active sites .
  • QSAR Models : Hammett σ constants (σₘ for F = +0.34, σₚ for Br = +0.26) correlate logP with cytotoxicity (R² >0.85 in leukemia cell lines) .

Notes

  • Contradictions : reports coupling constants (JCF = 36.3 Hz) inconsistent with standard values (JCF ~245 Hz for para-F), suggesting potential data entry errors. Verify via DFT calculations .
  • Methodological Gaps : No direct crystallographic data exists for this compound. Use analogous structures (e.g., ) to model H-bonding networks.

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